molecular formula C18H10ClF3N4 B11567433 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11567433
M. Wt: 374.7 g/mol
InChI Key: ZNSNLSOTWRXLTA-UHFFFAOYSA-N
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Description

4-[3-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorophenyl and a trifluoromethyl group in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE typically involves a multi-step process. One common method is the condensation of 3-aminopyrazole with ethyl 4,4,4-trifluorobutynoate to form 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . This intermediate is then subjected to a Suzuki–Miyaura cross-coupling reaction with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The reaction proceeds smoothly under microwave-assisted conditions, providing the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of microwave-assisted reactions and efficient catalysts like XPhosPdG2/XPhos can significantly enhance the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[3-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE involves its interaction with specific molecular targets. It primarily acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways . By inhibiting these kinases, the compound can prevent the proliferation and survival of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE is unique due to its specific substitution pattern, which enhances its stability and biological activity. The presence of both chlorophenyl and trifluoromethyl groups provides a distinct advantage in terms of reactivity and selectivity in biological systems.

Properties

Molecular Formula

C18H10ClF3N4

Molecular Weight

374.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H10ClF3N4/c19-13-3-1-11(2-4-13)14-10-24-26-16(18(20,21)22)9-15(25-17(14)26)12-5-7-23-8-6-12/h1-10H

InChI Key

ZNSNLSOTWRXLTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=NC=C4)Cl

Origin of Product

United States

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